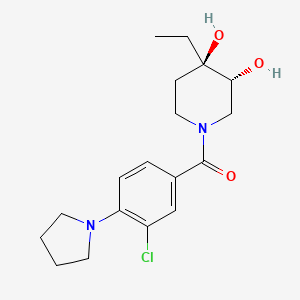

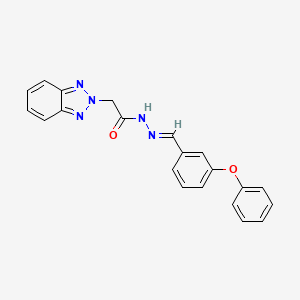

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide is a compound that likely shares structural and functional similarities with other acetamide derivatives studied for various applications, including medicinal chemistry and materials science. The structure of acetamide derivatives often confers specific physical, chemical, and biological properties, making them subjects of interest in synthetic organic chemistry and drug development.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, including acylation, esterification, and condensation reactions. For example, Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring of compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic techniques and X-ray crystallography. The compound synthesized by Sharma et al. (2018) crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are common structural features in acetamide derivatives that contribute to their stability and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including adduct formation and silylation. Nesnow et al. (1995) discussed the synthesis and characterization of adducts formed by the reaction of alachlor (a herbicide) with nucleosides, demonstrating the reactivity of the acetamide group in nucleophilic substitution reactions (Nesnow et al., 1995).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. The study by Sharma et al. (2018) provided details on the orthorhombic crystalline structure and unit cell parameters of their synthesized compound, indicative of its solid-state characteristics (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and hydrogen bonding capability, are crucial for their potential applications. The intermolecular and intramolecular hydrogen bonds observed in the structure reported by Sharma et al. (2018) highlight the importance of these interactions in determining the compound's chemical behavior (Sharma et al., 2018).

Wissenschaftliche Forschungsanwendungen

Herbicide Metabolism and Toxicology

Acetochlor, a related chloroacetamide herbicide, undergoes metabolic activation leading to DNA-reactive dialkylbenzoquinone imine. Studies have shown that both rat and human liver microsomes metabolize acetochlor, along with other chloroacetamide herbicides, to various intermediates, indicating a complex pathway involved in their carcinogenicity (Coleman et al., 2000).

Herbicide Efficacy and Soil Interaction

Research on chloroacetamide herbicides like acetochlor and alachlor demonstrates how soil properties affect their adsorption, mobility, and efficacy. These studies highlight the importance of soil organic matter and clay content in influencing the behavior of these herbicides (Weber & Peter, 1982).

Antimicrobial Applications

Some derivatives of chloroacetamide, such as 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, have shown promising antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anticancer Applications

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure analyzed. This compound exhibits anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting its potential application in cancer treatment (Sharma et al., 2018).

Analgesic and Anti-inflammatory Activities

Chloroacetamide derivatives, such as 2-(Substituted phenoxy) Acetamide, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies offer insights into developing new therapeutic agents for pain and inflammation management (Rani et al., 2014).

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-19-13-6-3-5-12(9-13)17-15(18)10-20-14-7-2-4-11(16)8-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCZJYJFGWWABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(3-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)

![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)